2-(Aminomethyl)-5-bromoaniline

Description

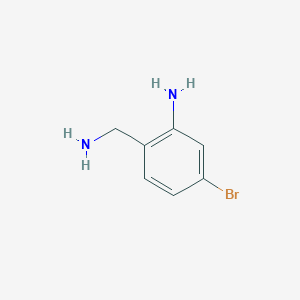

2-(Aminomethyl)-5-bromoaniline (CAS: 624813-49-6; MFCD12911466) is a brominated aromatic amine derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 2-position and a bromine atom at the 5-position of the aniline ring. This compound is synthesized for research applications, particularly in medicinal chemistry and materials science, where its bifunctional structure (amine and bromine) enables diverse reactivity. It is typically available at 95% purity for laboratory use .

Properties

IUPAC Name |

2-(aminomethyl)-5-bromoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQCECRSRHMTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624813-49-6 | |

| Record name | 2-(aminomethyl)-5-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-bromoaniline can be achieved through several methods. One common approach involves the bromination of 2-(Aminomethyl)aniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction employs a boron reagent and a brominated precursor to form the desired compound under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-bromoaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while substitution reactions can produce a variety of functionalized aniline compounds.

Scientific Research Applications

2-(Aminomethyl)-5-bromoaniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-bromoaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Variations

5-Bromo-2-methylaniline (CAS: 39478-78-9)

- Structure: A simpler analogue lacking the aminomethyl group, with a methyl (-CH₃) group at the 2-position and bromine at the 5-position.

- Properties : Molecular weight 186.05 g/mol, melting point 33°C, boiling point 139°C, and density 1.49 g/cm³ .

4-Bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7)

- Structure : Features bromine at the 4-position, fluorine at the 5-position, and methyl at the 2-position.

- Properties : Molecular weight 204.04 g/mol, with a molecular formula C₇H₇BrFN .

5-Bromo-4-iodo-2-methylaniline

- Structure : Contains iodine at the 4-position and bromine at the 5-position.

- Applications : Serves as an intermediate for fluorescent spirosilabifluorene derivatives, highlighting its utility in materials science .

- Key Difference : The larger iodine atom increases molecular weight (MW ≈ 328 g/mol) and may influence photophysical properties.

Functional Group Variations

N-(2-Bromophenyl)-2-chloro-5-methylaniline (CAS: MFCD32177095)

- Structure : Incorporates a chloro (-Cl) group at the 2-position and a bromophenyl moiety.

- Properties : Molecular weight 296.59 g/mol (C₁₃H₁₁BrClN), emphasizing the impact of aryl halide substitution on steric bulk .

- Key Difference : The chlorine substituent and extended aromatic system may enhance binding affinity in receptor-targeted drug design.

2-([1,1'-Biphenyl]-2-yloxy)-5-bromoaniline (CAS: 946700-06-7)

Data Table: Comparative Properties

Biological Activity

2-(Aminomethyl)-5-bromoaniline, with the CAS number 624813-49-6, is an aromatic amine characterized by an amino group attached to a benzene ring that also contains a bromine atom and a methyl group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The amino group can be oxidized to form nitro or nitroso derivatives, while the bromine atom can be substituted with other functional groups under appropriate conditions. The presence of both an amino and a bromine group enhances its reactivity and versatility in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the bromine atom may participate in halogen bonding, influencing the activity of enzymes and receptors.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound. For instance, it has been investigated for its efficacy against Mycobacterium tuberculosis (Mtb) in vitro. The compound demonstrated significant antimycobacterial activity, which was assessed through a series of state-of-the-art assays at specialized laboratories .

Case Studies

- Antitubercular Activity : A study conducted at the Laboratory for Microbiology, Parasitology and Hygiene (LMPH) evaluated various synthesized compounds for their anti-TB properties. Among these, this compound showed promising results in inhibiting Mtb growth, suggesting its potential as a lead compound for TB drug development .

- Enzyme Interaction : Another investigation focused on the interaction of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Molecular docking studies indicated that this compound could bind effectively to these enzymes, presenting opportunities for further exploration as a therapeutic agent for cognitive disorders .

Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)aniline | Lacks bromine; less reactive | Limited antimicrobial effects |

| 5-Bromo-2-methylaniline | Contains methyl instead of aminomethyl group | Varies; specific studies needed |

| 2-(Aminomethyl)-4-bromoaniline | Different bromine positioning | Potentially different reactivity |

The uniqueness of this compound lies in its dual functional groups that allow for a broader range of chemical reactions and biological interactions compared to its analogs.

Synthesis and Industrial Use

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its applications extend into industries such as dye production and specialty chemicals due to its reactive nature.

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activities and reduce potential toxicity. Investigations into its pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for assessing its viability as a drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.